3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride
Overview
Description
“3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C9H15NO2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2.ClH/c11-9(12)3-4-10-6-7-1-2-8(10)5-7;/h7-8H,1-6H2,(H,11,12);1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.68 . It’s a solid at room temperature .Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound, with its unique bicyclic structure, is being explored as a building block for the synthesis of potential therapeutic agents. Its rigid framework and functional groups make it a candidate for creating novel molecules that could interact with biological targets .
Pharmacology: Drug Development and Design
In pharmacology, the compound’s bicyclic azabridge is of interest for the development of drugs with improved pharmacokinetic properties. Researchers are investigating its use in the design of molecules that can better penetrate biological membranes or act as prodrugs .
Biochemistry: Enzyme Inhibition Studies
Biochemists are utilizing this compound to study enzyme-substrate interactions due to its structural similarity to certain natural substrates. It serves as a useful analog to inhibit or modulate enzyme activity, providing insights into enzyme mechanisms .
Materials Science: Organic Synthesis of Functional Materials
The compound’s robust structure is beneficial in materials science for synthesizing functional materials. Its incorporation into polymers or small molecule networks could lead to materials with novel properties, such as enhanced durability or specificity in molecular recognition .
Chemical Engineering: Catalyst Design
In chemical engineering, there is potential for this compound to be used in catalyst design. Its stable bicyclic framework could support catalytic sites, facilitating reactions under less harsh conditions and contributing to greener chemical processes .
Environmental Science: Pollutant Degradation
The compound’s reactivity is being researched for environmental applications, particularly in the degradation of pollutants. Its ability to participate in various chemical reactions makes it a candidate for creating compounds that can break down harmful environmental contaminants .
properties
IUPAC Name |
3-(2-azabicyclo[2.2.1]heptan-2-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)3-4-10-6-7-1-2-8(10)5-7;/h7-8H,1-6H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASVELAIOACPFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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